4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride

Liquid Crystal Intermediate Physical Property Handling

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride, also denoted as 4-(trans-4-pentylcyclohexyl)benzoyl chloride, is a benzoyl chloride derivative characterized by a trans-4-pentylcyclohexyl substituent. This compound belongs to a class of reactive mesogenic intermediates, where the rigid, rod-like trans-cyclohexylphenyl core and the reactive acyl chloride group are critical for synthesizing liquid crystal monomers (LCMs) and polymerizable mesogens.

Molecular Formula C18H25ClO
Molecular Weight 292.8 g/mol
CAS No. 73011-79-7
Cat. No. B3330652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride
CAS73011-79-7
Molecular FormulaC18H25ClO
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C18H25ClO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3
InChIKeyLDCKYCPBTBCBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride (CAS 73011-79-7): A Core Mesogenic Intermediate


4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride, also denoted as 4-(trans-4-pentylcyclohexyl)benzoyl chloride, is a benzoyl chloride derivative characterized by a trans-4-pentylcyclohexyl substituent . This compound belongs to a class of reactive mesogenic intermediates, where the rigid, rod-like trans-cyclohexylphenyl core and the reactive acyl chloride group are critical for synthesizing liquid crystal monomers (LCMs) and polymerizable mesogens . The defined (1S,4R) stereochemistry on the cyclohexyl ring ensures the essential trans-configuration required for mesophase stability, distinguishing it from uncontrolled isomer mixtures that compromise liquid crystal performance [1].

Workflow
Liquid crystal monomer synthesis via esterification
Selection
trans-(1S,4R) stereochemistry ensures mesogenic rigidity
Use Context
Reactive mesogenic intermediate for calamitic LC formulations

Why 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride Cannot Be Replaced by Shorter-Chain Analogs


Within the 4-(trans-4-alkylcyclohexyl)benzoyl chloride series, altering the terminal alkyl chain length is not a trivial substitution. The chain length directly modulates the melting point and solubility of the intermediate and critically influences the mesomorphic properties (e.g., clearing point, nematic range) of the final liquid crystal esters [1]. Based on class-level structure-property relationships, the pentyl chain provides a specific balance between molecular flexibility and polarizability, which is essential for achieving targeted phase transition temperatures in active matrix LCD formulations. Procuring a shorter-chain analog, such as the propyl derivative, will result in downstream materials with fundamentally different and likely inadequate phase behavior, making direct interchange impossible without extensive and costly formulation reformulation [2].

Chain length mismatch
Shorter alkyl chains (e.g., propyl) lower the clearing point by 10–30 °C and shrink the nematic range, fundamentally altering display-grade performance.
Physical state mismatch
Propyl analog is a high-melting crystalline solid (mp 59–60 °C), complicating large-scale transfer and dissolution; the pentyl compound remains low-melting, supporting simpler processing.

Quantitative Differentiation of 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride from Key Analogs


Physical State Differential: Pentyl vs. Propyl Analog

The physical state at ambient temperature is a critical handling parameter for industrial synthesis. 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride is a low-melting solid or liquid at room temperature, facilitating dissolution and transfer. In contrast, its direct shorter-chain analog, 4-(trans-4-propylcyclohexyl)benzoyl chloride, is a high-melting crystalline solid with a melting point of 59-60°C, which introduces additional processing steps, potential thermal degradation risks, and solvent handling requirements during large-scale esterification reactions .

Physical State
Data to verify
Pentyl: low-melting solid / liquid; Propyl analog: 59–60 °C (crystalline)
Simplifies industrial handling
Data from vendor listings; verify per batch
Liquid Crystal Intermediate Physical Property Handling

Mesophase Engineering: Clearing Point Elevation via Pentyl Chain

The terminal alkyl chain length in 4-(trans-4-alkylcyclohexyl)benzoate esters directly correlates with their nematic-isotropic clearing point (TNI). Class-level evidence for aryl esters of 4-(trans-4-alkylcyclohexyl)benzoic acids demonstrates that increasing the chain length from n-propyl to n-pentyl elevates the TNI by a significant margin (typically 10-30°C depending on the aryl substituent), thereby broadening the nematic phase range necessary for reliable display operation [1]. The pentyl derivative thus enables formulations with higher upper-temperature operational limits compared to shorter-chain variants.

Clearing Point (TNI)
Class-level
TNI elevation ~10–30 °C (pentyl vs. propyl esters)
Broadens nematic range for demanding applications
Homologous series trends; validate for specific aryl ester
Mesophase Stability Structure-Property Relationship Liquid Crystal Formulation

Stereochemical Integrity: Trans-Configuration for Mesogenic Rigidity

The liquid crystalline properties are highly sensitive to the geometry of the cyclohexyl ring. The specified (1S,4R) or trans-configuration is essential for maintaining the linear, rod-like shape of the mesogenic core. Research on the synthesis of multi-ring liquid crystal compounds explicitly states that chloridating the corresponding acid at room temperature is necessary to inhibit the configuration transformation of the trans-cyclohexane ring to the less desirable cis-isomer [1]. The availability of the compound as a defined trans-isomer (CAS 73011-79-7) directly satisfies this critical quality requirement, unlike generic descriptions that may contain uncontrolled isomer ratios, leading to reduced mesophase stability in the final product.

Stereochemical Config.
Data to verify
Defined trans-(1S,4R); uncontrolled cis-isomer risks mesophase disruption
Ensures mesophase stability
Confirm trans/cis ratio per batch via QC
Stereochemistry Mesogenic Core Material Purity

Purity Benchmarking: Higher Specification Control for the Pentyl Intermediate

A direct survey of available commercial sources reveals a critical purity differentiation. Leading suppliers such as Bide Pharm offer 4-((1S,4R)-4-pentylcyclohexyl)benzoyl chloride (CAS 73011-79-7) with a standard purity of 97%, supported by batch-specific QC data including NMR, HPLC, or GC . In contrast, the propyl analog is frequently listed with a minimum purity spec of 95% . This 2% purity gap is significant in the context of multi-step liquid crystal synthesis, where intermediate impurities can propagate and severely impact the final device yield and performance.

Commercial Purity
Data to verify
Pentyl: 97% (with QC data); Propyl: 95% (standard spec)
Reduces side-reaction risk and purification cost
Request batch-specific HPLC/NMR documentation
Quality Control Purity Specification Procurement Standard

Prime Application Scenarios for 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride Based on Quantitative Evidence


Synthesis of High-Clearing-Point Liquid Crystal Monomers for Automotive Displays

This intermediate is the precursor of choice for synthesizing liquid crystal esters requiring a broad nematic phase range with an elevated clearing point (>100°C). As established by class-level evidence, the n-pentyl chain elevates TNI by 10-30°C compared to shorter alkyl analogs, meeting the stringent thermal stability demands of automotive and outdoor display applications [1].

Large-Scale Esterification Processes Requiring Low-Melting Intermediates

The significantly lower melting point of the pentyl derivative, compared to the solid propyl analog (mp 59-60°C), enables ambient-temperature handling and pumping. This physical property advantage directly translates to simpler reactor design, reduced energy costs, and safer processing in pilot and industrial-scale manufacture of liquid crystal mixtures .

High-Precision R&D Requiring Stereochemically Defined Mesogens

For academic and industrial R&D groups studying structure-property relationships in calamitic liquid crystals, the guaranteed trans-(1S,4R) stereochemistry of this intermediate is critical. The room-temperature chloridating protocol used in its downstream reactions ensures the retention of this essential configuration, preventing the cis-isomer contamination that would confound mesophase characterization and data reproducibility [2].

Application
Selection Property
Validation Focus
High-clearing-point LCM synthesis
Mesophase engineering via pentyl chain
Nematic range and clearing point verification
Large-scale esterification
Low-melting intermediate handling
Physical state and process compatibility
Stereochemically defined R&D
Trans-configuration integrity
Stereochemical purity and batch QC
Quote Request

Request a Quote for 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.